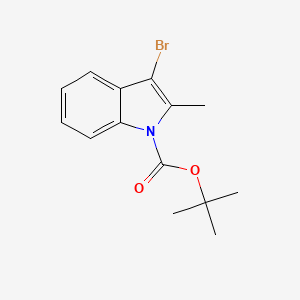

tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (300 MHz, CDCl₃) :

- ¹³C NMR (75 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 1720 | C=O stretch (ester) |

| 1220 | C-O-C asymmetric stretch |

| 560 | C-Br stretch |

UV-Vis Spectroscopy

The compound exhibits absorption maxima at λ = 280 nm (π→π* transition of the indole ring) and λ = 320 nm (n→π* transition of the carbonyl group).

Propriétés

IUPAC Name |

tert-butyl 3-bromo-2-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-9-12(15)10-7-5-6-8-11(10)16(9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAYZSFSPSZYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654342 | |

| Record name | tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775305-12-9 | |

| Record name | tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

1-Boc-3-Bromo-2-methylindole, also known as tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate or 3-BROMO-2-METHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is an indole derivative. Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology. The primary targets of indole derivatives are often cancer cells, microbes, and different types of disorders in the human body.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cell biology.

Biochemical Pathways

Indole derivatives, including 1-Boc-3-Bromo-2-methylindole, can affect various biochemical pathways. For instance, they are often involved in the synthesis of complex heterocyclic structures via cycloaddition reactions. These reactions are atom-economical and considered green reactions.

Result of Action

Indole derivatives are known for their biologically vital properties and their application in the treatment of various disorders.

Action Environment

The action, efficacy, and stability of 1-Boc-3-Bromo-2-methylindole can be influenced by various environmental factors. These factors can include the chemical environment within the body, such as pH and temperature, as well as external factors like storage conditions.

Analyse Biochimique

Biochemical Properties

tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions. The compound’s bromine and tert-butyl groups contribute to its binding affinity and specificity towards certain biomolecules, making it a valuable tool for studying enzyme kinetics and protein interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it has been found to impact metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The compound’s structure allows it to interact with nucleic acids, influencing gene expression by binding to DNA or RNA sequences. These interactions result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and alter the flow of metabolic intermediates, thereby affecting overall cellular metabolism. The compound’s interactions with key metabolic enzymes highlight its potential as a modulator of metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution pattern is crucial for understanding its site-specific effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps elucidate its mechanism of action and potential effects on cellular processes.

Activité Biologique

tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antibacterial, and anti-inflammatory activities, as well as its structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 310.19 g/mol |

| CAS Number | 96551-21-2 |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit promising antitumor properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines.

For instance, a related indole derivative demonstrated IC50 values of around 0.87 µM against A375 malignant melanoma cells and 0.55 µM against HCT-116 colon carcinoma cells, suggesting that modifications in the indole structure can enhance anticancer activity .

Antibacterial Activity

Indole derivatives are also known for their antibacterial properties. A study highlighted that certain brominated indoles possess significant activity against Gram-positive bacteria, with some exhibiting minimum inhibitory concentrations (MIC) in low micromolar ranges . The presence of the bromine atom in the structure is thought to contribute to this enhanced activity.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been explored through their interaction with various inflammatory pathways. Compounds similar to this compound have been reported to act as inhibitors of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Key Structural Features Influencing Activity:

- Bromine Substitution: The presence of bromine at the 3-position enhances the compound's ability to interact with biological targets.

- Indole Ring System: The indole moiety is crucial for binding interactions with receptors and enzymes.

- tert-butyl Group: This group may influence solubility and permeability, impacting bioavailability.

Case Study: Antitumor Efficacy

A recent study investigated the effects of various indole derivatives on tumor cell lines. This compound was included in a panel of compounds tested for cytotoxicity against P388 murine leukemia cells. The compound showed notable cytotoxic effects with an IC50 value indicative of moderate potency compared to other tested analogs .

Research Findings on Mechanisms

Mechanistic studies suggest that the antitumor activity may be mediated through apoptosis induction and cell cycle arrest. Compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death in cancer cells .

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of tert-butyl 3-bromo-2-methyl-1H-indole-1-carboxylate typically involves the bromination of indole derivatives followed by esterification processes. The compound can serve as an intermediate in the synthesis of more complex indole-based compounds, which are known for their biological activity.

Drug Development

Indole derivatives, including this compound, are prominent in medicinal chemistry due to their diverse pharmacological properties. They have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and neuroprotective agents.

Case Study:

A study demonstrated that derivatives of indole exhibit significant anti-tumor activity by inhibiting specific pathways involved in cancer cell proliferation. The bromine substitution in this compound enhances its interaction with biological targets, making it a suitable candidate for further drug development .

In synthetic chemistry, this compound acts as a versatile building block for constructing complex molecular architectures through various coupling reactions.

Example Reaction:

The compound can participate in Suzuki coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The presence of the bromine atom allows for efficient cross-coupling with boronic acids under mild conditions .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 3 serves as a primary site for nucleophilic substitution and cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Reacts with aryl/heteroaryl boronic esters under Pd(PPh₃)₄ catalysis in dioxane/K₂CO₃ at 100°C to form biaryl derivatives. This method retains the tert-butyl ester and methyl groups .

Example: -

Buchwald-Hartwig Amination :

Bromine displacement with amines (e.g., aniline derivatives) using Pd catalysts (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 80–100°C.

Steric Effects:

The methyl group at position 2 hinders substitution at adjacent positions, directing reactivity to the brominated C3 site .

Functional Group Transformations

The tert-butyl ester undergoes controlled hydrolysis or transesterification.

Hydrolysis:

-

Acidic Conditions :

Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the ester to yield 3-bromo-2-methyl-1H-indole-carboxylic acid . -

Basic Conditions :

NaOH in THF/water hydrolyzes the ester to the carboxylate salt, which can be acidified to the free acid .

Lithiation and Electrophilic Trapping

The bromine atom facilitates directed ortho-lithiation under cryogenic conditions.

Protocol:

-

Lithiation : Treatment with n-BuLi (−78°C, THF) generates a lithio-intermediate at C4 .

-

Electrophilic Quenching : Reacts with aldehydes, ketones, or electrophiles (e.g., CO₂) to install substituents.

Example:

Mechanistic Insights

-

Cross-Couplings : Oxidative addition of Pd⁰ into the C–Br bond initiates catalytic cycles, followed by transmetallation (Suzuki) or amine coordination (Buchwald-Hartwig) .

-

Lithiation : The bromine atom directs n-BuLi to deprotonate C4 via coordination to lithium, enabling regioselective functionalization .

This compound’s reactivity profile highlights its utility in synthesizing complex indole scaffolds for pharmaceutical and materials science applications. Strategic modifications at C3 and C4, combined with ester versatility, enable tailored synthetic routes.

Comparaison Avec Des Composés Similaires

Key Observations :

- Bromine Position : Shifting bromine from C3 (target compound) to C4 (as in ) alters electronic and steric properties, impacting reactivity in cross-coupling reactions.

- Functional Group Complexity : The oxazolo-benzoxepin analog introduces a fused heterocycle, increasing molecular complexity but reducing synthetic accessibility compared to the target compound.

tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate

Boc Protection : Introducing the Boc group via reaction of indole with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Electrophilic Bromination : Bromination at C3 using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids .

Comparison with Analogous Syntheses :

- tert-Butyl 3-formyl-2-methyl-1H-indole-1-carboxylate : Synthesized via Vilsmeier-Haack formylation, demonstrating the compatibility of the Boc group with electrophilic substitution.

- tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate : Prepared using Nysted reagent (CH₂=CHZnCH₂Br), highlighting the versatility of C3 functionalization.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The target compound’s methyl group at C2 typically resonates near δ 2.4–2.6 ppm , while the Boc group’s tert-butyl protons appear as a singlet at δ 1.6–1.7 ppm .

- ¹³C NMR : The Boc carbonyl carbon resonates at δ 150–155 ppm , consistent with related compounds like tert-butyl 3-formyl-2-methyl-1H-indole-1-carboxylate (δ 152.1 ppm ) .

X-ray Crystallography

- tert-Butyl 3-(8-bromo-oxazolo[4,3-c][1]benzoxepin-10-yl)-2-methyl-1H-indole-1-carboxylate : Exhibits a centroid-to-centroid π-π stacking distance of 3.59 Å between indole rings, similar to stacking observed in simpler indole derivatives.

- tert-Butyl 3-[2,2-bis(ethoxycarbonyl)-vinyl]-2-methyl-1H-indole-1-carboxylate : Crystallizes in the monoclinic space group P2₁/c, with C–H···O hydrogen bonds stabilizing the dimeric structure.

Méthodes De Préparation

Protection of Indole Nitrogen with tert-Butyl Carbamate

- The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) under inert atmosphere (nitrogen).

- Temperature control is crucial, often starting at low temperatures (−78 °C) and allowing the mixture to warm to room temperature to complete the reaction.

- This step yields tert-butyl indole-1-carboxylate derivatives, stabilizing the nitrogen for subsequent functionalizations.

Bromination at the 3-Position

- Bromination is achieved using N-bromosuccinimide (NBS) as the brominating agent.

- The reaction is conducted in THF or similar solvents at room temperature.

- NBS selectively brominates the 3-position of the indole ring due to its electron-rich nature.

- The reaction time is typically about 1 hour, followed by aqueous workup and organic extraction.

- The product is tert-butyl 3-bromoindole-1-carboxylate or its substituted analogs.

Purification

- The crude product is purified by flash chromatography using mixtures of ethyl acetate and heptane or other suitable solvent systems.

- Drying agents such as magnesium sulfate (MgSO4) are used to remove residual water.

- Final products are characterized by spectroscopic methods to confirm structure and purity.

Representative Preparation Protocol (Adapted from Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Indole derivative + Di-tert-butyl dicarbonate + Triethylamine in THF, −78 °C to RT | Protection of indole nitrogen to form tert-butyl indole-1-carboxylate |

| 2 | tert-Butyl indole-1-carboxylate + NBS in THF, RT, 1 h | Selective bromination at 3-position |

| 3 | 3-Bromoindole derivative + n-BuLi (2.5 M in hexane), −78 °C, then methyl iodide | Directed lithiation and methylation at 2-position |

| 4 | Workup: Saturated ammonium chloride, extraction with diethyl ether, drying over MgSO4, flash chromatography | Purification of tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate |

Research Findings and Analysis

- The use of NBS for bromination provides high regioselectivity and yields for the 3-bromo substitution on the indole ring.

- The Boc protecting group is stable under the bromination conditions but can be removed later if necessary.

- Directed lithiation with n-BuLi is effective for regioselective methylation at the 2-position, but requires strict anhydrous and low-temperature conditions to avoid side reactions.

- The overall synthetic route is efficient and adaptable for the preparation of various substituted indole derivatives.

Comparative Data Table of Key Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting Material | Indole or 2-methylindole | Commercially available or synthesized |

| Boc Protection Reagent | Di-tert-butyl dicarbonate | Requires base (e.g., triethylamine) |

| Brominating Agent | N-Bromosuccinimide (NBS) | Selective for 3-position bromination |

| Methylation Reagent | Methyl iodide | Used after lithiation |

| Lithiation Reagent | n-Butyllithium (2.5 M in hexane) | Low temperature (−78 °C) required |

| Solvents | THF, diethyl ether, heptane | Anhydrous conditions recommended |

| Reaction Temperatures | −78 °C to room temperature | Critical for lithiation and protection |

| Purification Method | Flash chromatography | Ethyl acetate/heptane solvent system |

| Yield Range | Typically moderate to high (40–80%) | Depends on scale and purity |

Q & A

Q. Example Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| R factor | 0.046 | |

| Data-to-parameter ratio | 19.3 | |

| Bond angles (C–C–C) | 117–121° |

What is the role of the bromine substituent in this compound?

Basic Question

The bromine at the 3-position acts as a leaving group in nucleophilic substitution reactions (e.g., amination) and participates in cross-coupling reactions (e.g., Suzuki-Miyaura). This reactivity enables the synthesis of complex indole derivatives for pharmaceutical applications .

How can researchers perform crystallographic refinement of this compound using SHELXL?

Advanced Question

SHELXL refines crystal structures by:

Data Integration : Using SADABS for absorption corrections.

Structure Solution : Employing direct methods (SHELXS) or experimental phasing.

Refinement : Anisotropic displacement parameters for non-H atoms, and riding models for H atoms.

Validation : R factor (<0.05) and wR factor (<0.15) ensure precision .

Q. Refinement Workflow

| Step | Software/Tool | Outcome |

|---|---|---|

| Data collection | Bruker AXS | Raw intensity data |

| Absorption correction | SADABS | Corrected HKL file |

| Structure solution | SHELXD | Initial atomic positions |

| Refinement | SHELXL | Final CIF file |

How can contradictions in reported synthetic yields be resolved?

Advanced Question

Discrepancies in yields (e.g., 70–95%) arise from variations in:

Q. Example Optimization Table

| Condition | Low Yield (70%) | High Yield (95%) |

|---|---|---|

| Catalyst (mol%) | 0.5 | 1.5 |

| Temperature (°C) | 80 | 100 |

| Solvent | THF | Dioxane |

How does crystal packing influence the reactivity of this compound?

Advanced Question

Intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) observed in crystal structures (e.g., C15–N2–C16 angles = 131.8°) stabilize transition states during reactions. For example, tight packing in the solid state may sterically hinder nucleophilic attack at the bromine site, requiring solvent-mediated disruption for efficient substitution .

Q. Key Crystallographic Parameters

| Interaction Type | Distance (Å) | Impact on Reactivity |

|---|---|---|

| C–H···O | 2.8–3.1 | Stabilizes transition state |

| π-π stacking | 3.4–3.6 | Modifies electronic density |

What advanced computational methods predict the compound’s reactivity?

Advanced Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Bromine’s susceptibility to substitution.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with coupling reaction efficiency.

- Solvent Effects : PCM models simulate polar aprotic solvent interactions (e.g., DMF) .

How do substituents at the 2-methyl position affect biological activity?

Advanced Question

While biological data is limited in peer-reviewed studies, structural analogs suggest that:

- Methyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability.

- Bromine increases electrophilicity, potentially enhancing interactions with biological targets (e.g., enzyme active sites). Computational docking studies (AutoDock Vina) can predict binding affinities to targets like kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.